molecular formula C25H24N2O2 B3456017 N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide

N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide

Cat. No.: B3456017
M. Wt: 384.5 g/mol
InChI Key: HKRAMIQMYUYFCC-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetylphenyl group and an isoquinoline moiety, which are linked through a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the acylation of 4-aminobenzamide with 4-acetylphenyl chloride under basic conditions to form the intermediate N-(4-acetylphenyl)benzamide. This intermediate is then subjected to a nucleophilic substitution reaction with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The benzamide and isoquinoline moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)benzamide: Lacks the isoquinoline moiety.

    4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide: Lacks the acetylphenyl group.

    N-(4-methylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide: Has a methyl group instead of an acetyl group.

Uniqueness

N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide is unique due to the presence of both the acetylphenyl and isoquinoline moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18(28)20-10-12-24(13-11-20)26-25(29)22-8-6-19(7-9-22)16-27-15-14-21-4-2-3-5-23(21)17-27/h2-13H,14-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRAMIQMYUYFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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